Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate
Description
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate is a synthetic amino acid derivative featuring a chloromethyl ester group and a tert-butoxycarbonyl (Boc)-protected amine. The Boc group is widely used in peptide synthesis due to its stability under basic and nucleophilic conditions, while the chloromethyl ester enhances reactivity in alkylation or coupling reactions . This compound serves as an intermediate in pharmaceutical and agrochemical synthesis, particularly in prodrug design or site-specific functionalization. Its structure combines the steric bulk of the Boc group with the electrophilic chloromethyl moiety, enabling controlled reactivity in multi-step syntheses.
Properties
IUPAC Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4/c1-5-6-8(9(14)16-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNAXNGFWWBFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the reaction of chloromethyl chloroformate with 2-{[(tert-butoxy)carbonyl]amino}pentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base like triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Scientific Research Applications
-
Peptide Synthesis
- Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate is primarily utilized as an intermediate in peptide synthesis. The Boc group protects the amino functionality during coupling reactions, allowing for selective modifications without interfering with the amine group.
-
Medicinal Chemistry
- This compound is crucial in developing peptide-based pharmaceuticals. Its ability to protect amines enhances the design and efficacy of drug candidates, particularly those targeting specific biological pathways.
-
Bioconjugation
- It is employed in modifying biomolecules such as proteins and nucleic acids for biochemical studies. The chloromethyl group allows for nucleophilic substitution reactions with various nucleophiles, facilitating the conjugation process.
-
Material Science
- In material science, this compound contributes to creating functionalized polymers with tailored properties for specific applications. Its unique structure allows for the incorporation of various functional groups into polymer matrices.
Case Studies and Research Findings
-
Study on Peptide Synthesis Efficiency
- A recent investigation demonstrated that employing this compound significantly increased the yield of synthesized peptides compared to traditional methods. The study highlighted its effectiveness in protecting amine groups during multi-step synthesis processes, leading to higher purity and yield rates.
-
Investigating Reaction Conditions
- Research has shown that the efficacy of this compound is influenced by reaction conditions such as temperature and pH. Optimal conditions were identified to maximize the stability of the Boc group while ensuring effective nucleophilic substitutions.
- Biological Activity Assessment
Mechanism of Action
The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate involves its ability to react with various nucleophiles, forming stable covalent bonds . This reactivity makes it useful in modifying biomolecules and studying enzyme mechanisms . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate with structurally related compounds, emphasizing functional groups, reactivity, and applications:
Table 1: Structural and Functional Comparison
Key Comparisons
Protecting Group Stability: Boc (tert-butoxycarbonyl): Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) . Ideal for orthogonal protection in peptide synthesis. Z (Benzyloxycarbonyl): Requires hydrogenolysis (H₂/Pd) for removal, limiting compatibility with reducible functional groups . Fmoc (Fluorenylmethoxycarbonyl): Base-labile (cleaved by piperidine), enabling stepwise synthesis without acid exposure .
Substituent Reactivity: Chloromethyl vs. Benzyloxy vs. Chloromethyl: The benzyloxy group in tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate offers stability under acidic conditions but requires catalytic hydrogenation for deprotection, unlike the Boc group.
Spectral Data :
- NMR spectra of Boc-protected compounds (e.g., ) show characteristic tert-butyl signals at δ ~1.48 ppm (¹H) and ~28.19 ppm (¹³C). Chloromethyl groups may exhibit δ ~3.7–4.0 ppm (¹H) for CH₂Cl.
Applications :
- Pharmaceutical Intermediates : Bromo-substituted derivatives (e.g., ) are used in kinase inhibitor synthesis, while chloromethyl esters may serve as alkylating agents in prodrugs.
- Peptide Synthesis : Boc and Fmoc derivatives are preferred for their orthogonal deprotection strategies .
Research Findings
- highlights the synthetic utility of Boc-protected amino acids, with HRMS data confirming molecular integrity .
- emphasizes the role of halogenated analogs in diversifying drug candidates, though bromo derivatives may require harsher conditions for substitution compared to chloromethyl .
- and demonstrate how protective group selection dictates reaction pathways, with Boc favoring acid stability and Fmoc enabling base-sensitive workflows .
Biological Activity
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a chloromethyl group, a tert-butoxycarbonyl protecting group, and an amino acid backbone. Its unique structure allows for versatile reactivity while maintaining stability during synthesis and storage, making it valuable in various chemical applications.
Chemical Formula
- Molecular Formula : C11H16ClN3O3
- CAS Number : 2137025-32-0
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its potential as a pharmaceutical agent. The following sections summarize key findings from the literature.
Pharmacological Potential
-
Kinase Inhibition :
Research indicates that compounds with similar structures may exhibit kinase inhibition properties, which are crucial for the development of treatments for diseases such as cancer and neurodegenerative disorders like Parkinson's disease . The ability to inhibit specific kinases could lead to significant therapeutic applications. -
Antimicrobial Activity :
Preliminary studies suggest that related compounds may possess antimicrobial properties. For instance, certain chlorinated derivatives have shown efficacy against various bacterial strains, indicating that this compound could also exhibit similar activities . -
Enzyme Modulation :
The compound's structure suggests potential interactions with serine proteases and other enzymes involved in metabolic pathways. This modulation could be beneficial in developing drugs targeting metabolic disorders .
Research Findings
A review of recent studies highlights the relevance of this compound in medicinal chemistry:
- Synthesis and Characterization : The synthesis typically involves multi-step processes that ensure the stability of the tert-butoxycarbonyl protecting group while allowing for further functionalization of the chloromethyl group.
- Biological Assays : Various assays have been conducted to assess the biological activity of related compounds, focusing on their effects on cell viability and enzyme activity. For example, one study reported a significant decrease in enzyme activity at concentrations above 50 µM, suggesting a dose-dependent response .
Comparison of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C11H16ClN3O3 | Potential kinase inhibitor |
| Methyl (2S)-2-amino-4-phenylbutanoate | C11H15NO2 | Lacks chloromethyl group; simpler structure |
| Ethyl (2S)-2-amino-5-(chloromethoxycarbonylamino)pentanoate | C11H16ClN3O3 | Different biological activity |
Case Studies
- Inhibition Studies : A study focused on the inhibition of specific serine proteases by similar compounds demonstrated that modifications to the amino acid backbone could enhance inhibitory effects. This suggests that this compound might be optimized for better efficacy through structural modifications.
- Antimicrobial Testing : In vitro tests on structurally analogous compounds revealed promising results against Gram-positive bacteria, indicating that further investigation into this compound's antimicrobial properties is warranted.
Q & A
Q. What are the recommended synthetic routes and characterization techniques for Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate?
- Methodological Answer: The compound can be synthesized via a multi-step protocol involving Boc (tert-butoxycarbonyl) protection of the amine group, followed by esterification. Key steps include:
- Boc Protection: React the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .
- Esterification: Use chloromethyl chloroformate or chloromethyl esters in the presence of a coupling agent (e.g., DCC or EDCI) to introduce the chloromethyl ester group.
- Characterization: Employ -NMR and -NMR to confirm structural integrity (e.g., δ 1.48 ppm for Boc methyl groups, δ 5.15 ppm for chloromethyl protons) . High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., [M+Na]+ peaks) .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer: Stability studies should evaluate:
- pH Sensitivity: Test hydrolysis rates in acidic (pH < 3) and basic (pH > 10) buffers using HPLC to monitor degradation. The Boc group is labile under strong acids, while the chloromethyl ester hydrolyzes in basic conditions .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) or accelerated aging studies (40–60°C) to assess decomposition. Store at room temperature in anhydrous environments to prevent ester hydrolysis .
Q. What are the critical safety protocols for handling and storing this compound?
- Methodological Answer:
- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of vapors or dust. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
- Storage: Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at room temperature. Ensure separation from acids/bases and moisture sources .
Q. How is this compound utilized as a building block in peptide synthesis?
- Methodological Answer: The chloromethyl ester group facilitates solid-phase peptide synthesis (SPPS) by acting as a leaving group during coupling. The Boc group protects the α-amine, enabling selective deprotection with TFA for sequential elongation . For example, in Fmoc/Boc hybrid strategies, the Boc group remains stable during Fmoc deprotection (piperidine), allowing orthogonal synthesis of complex peptides .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer: Employ Design of Experiments (DoE) to optimize parameters:
- Catalyst Screening: Test coupling agents (e.g., HOBt vs. HOAt) to minimize racemization.
- Solvent Effects: Compare reaction rates in DMF vs. DCM; DMF may improve solubility but requires rigorous drying .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and improve Boc incorporation efficiency .
Q. What computational tools can predict the reactivity of this compound in novel reaction environments?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects in polar vs. non-polar solvents to predict hydrolysis rates of the chloromethyl ester .
- Density Functional Theory (DFT): Calculate transition-state energies for Boc deprotection under acidic conditions (e.g., TFA vs. HCl) to identify kinetic bottlenecks .
Q. What methodologies are suitable for analyzing environmental degradation pathways of this compound?
- Methodological Answer:
- Abiotic Degradation: Use LC-MS/MS to identify hydrolysis products (e.g., pentanoic acid derivatives) in simulated environmental matrices (soil/water) .
- Biotic Degradation: Conduct microbial assays (e.g., OECD 301B) to assess biodegradation rates and identify metabolites via -NMR .
Q. How does this compound interact with organometallic catalysts in cross-coupling reactions?
- Methodological Answer:
- Compatibility Screening: Test stability with Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) under Suzuki-Miyaura conditions. The chloromethyl group may act as a transient ligand, requiring inert atmospheres to prevent oxidation .
- Side-Reaction Analysis: Monitor for undesired ester cleavage using -NMR if fluorinated coupling partners are employed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
